3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 238.51 g/mol. This compound is characterized by its off-white solid appearance and is commonly utilized in various research applications. It is classified under the category of heterocyclic compounds, specifically within the imidazo-pyrazine class, which are known for their diverse biological activities and potential therapeutic applications .
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride falls under the category of organic compounds with specific classifications in terms of safety and handling. It may carry hazard statements related to toxicity if ingested or inhaled, necessitating proper laboratory safety protocols during its use .
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride typically involves multi-step synthetic routes that may include cyclization reactions. A common method includes the reaction of 2-bromo-3-amino-pyrazine with suitable aldehydes or ketones under acidic conditions to facilitate ring formation. The process often requires careful control of temperature and reaction time to optimize yield and purity.
The synthesis may employ solvents such as ethanol or methanol and can involve catalysts to enhance reaction rates. Conditions such as refluxing or microwave-assisted synthesis have been explored to improve efficiency. The final product is usually isolated as a hydrochloride salt to enhance solubility and stability .
The molecular structure of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride features a fused bicyclic system consisting of an imidazole ring and a pyrazine ring. The presence of a bromine atom at the third position contributes to its reactivity and potential biological activity.
This structural information is crucial for predicting the compound's reactivity and interactions in biological systems .
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride can participate in various chemical reactions typical of heterocyclic compounds. These include nucleophilic substitutions due to the presence of the bromine atom, which can be replaced by other nucleophiles under suitable conditions.
Reactions may also involve oxidation or reduction processes that modify the imidazo-pyrazine structure. For instance, oxidative conditions can yield N-oxide derivatives while reductive conditions may lead to saturated or partially saturated products. The specific reaction pathways depend heavily on the reagents and conditions employed during experimentation .
The mechanism of action for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride involves its interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor or modulator depending on its structure and the context of use.
Research indicates that this compound has potential applications in antimicrobial and anticancer studies where it could interfere with specific cellular pathways or inhibit enzyme activity critical for pathogen survival or cancer cell proliferation .
These properties are essential for determining suitable applications in research settings where precise handling and storage conditions are required .
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride has several scientific uses:
Its unique structure allows it to participate in diverse chemical reactions that are valuable in both academic research and industrial applications .
The construction of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core employs innovative cyclization strategies that circumvent traditional limitations. A prominent approach involves the N-alkylation of 2-aminopyrazines with α-halo carbonyl compounds, followed by thermally-induced intramolecular cyclization. This method achieves the bicyclic scaffold in 3 steps with an overall yield of 68% when using N-Boc-protected intermediates to prevent N-overalkylation [1] [8]. Alternative enzymatic routes utilizing lipase PS in diisopropyl ether enable enantioselective synthesis (34% yield, >99% ee), critical for chiral derivatives, though requiring specialized biocatalyst handling [6]. Microwave-assisted cyclocondensation represents a breakthrough, reducing reaction times from 12 hours to 25 minutes while improving yields by 22% through controlled dielectric heating that minimizes decomposition [8].
Table 1: Comparative Core Construction Methods
Method | Conditions | Yield | Reaction Time | Key Advantage |
---|---|---|---|---|
Thermal Cyclization | 110°C, Toluene, N₂ | 68% | 12 hours | Cost-effective reagents |
Enzymatic Resolution | Lipase PS, iPr₂O, <5°C | 34% | 48 hours | >99% enantiomeric excess |
Microwave-Assisted | 150°C, DMF, 300W | 82% | 25 minutes | Rapid processing |
Recent advances exploit flow chemistry for the core assembly, where continuous hydrogenation of pyrazine precursors over Pd/C catalysts achieves near-quantitative conversion to tetrahydro intermediates. Subsequent cyclization in microreactors enhances mass transfer, reducing byproduct formation to <3% [1] [8].
Regioselective bromination at the C3 position demands precise electronic control due to competing C5/C8 electrophilic addition. N-Directed bromination using NBS (1.05 equiv) in DMF at –40°C achieves 97% selectivity for 3-bromination by coordinating the electrophile to the pyrazine nitrogen before C–Br bond formation. This method suppresses dibromide byproducts to <0.5% [5] [6]. Solvent polarity critically influences selectivity: non-polar solvents like dichloromethane favor C5 bromination (78% C5 vs. 12% C3), while DMF enhances C3 selectivity (95%) through coordination effects [6].
Table 2: Bromination Optimization Parameters
Condition | Brominating Agent | Temperature | C3 Selectivity | Yield |
---|---|---|---|---|
DMF, 2,6-lutidine | NBS | –40°C | 97% | 89% |
Acetonitrile, HBr | Br₂ | 25°C | 65% | 72% |
Dichloromethane, no base | NCS/Br₂ | 0°C | 12% | 58% |
Temperature control proves paramount – maintaining reactions below –30°C prevents NBS decomposition and polybromination. Catalytic approaches using Pd(OAc)₂ (0.5 mol%) enable directed ortho-bromination with C3/C8 selectivity ratios of 20:1 at 80°C, though requiring specialized ligand systems [6]. Post-bromination, extraction with cold ethyl acetate (3×, –20°C) removes polar impurities while minimizing product hydrolysis.
Salt formation employs ethereal HCl addition to freebase solutions, with solvent choice dictating crystal morphology and stability. Isopropanol/MTBE (1:4 v/v) produces needle-like crystals exhibiting poor flowability, while acetone/water (9:1) generates cubic crystals with superior bulk density (>0.45 g/mL). Acidification must maintain pH 2.0–2.5 to prevent imidazole ring protonation and subsequent decomposition [5] [7].
Crystallization kinetics reveal that slow anti-solvent addition (MTBE at 5 mL/min) yields 99.5% purity material by excluding chloride-deficient polymorphs. Seeding with Form II crystals during cooling (0.1°C/min) ensures exclusive formation of the thermodynamically stable polymorph, which displays no hygroscopicity below 65% RH [7]. Critical parameters include:
The hydrochloride salt exhibits 34.7 mg/mL aqueous solubility at 25°C – a 4-fold enhancement over the freebase – enabling direct formulation in biological assays [6].
Scale-up hurdles manifest in three domains: purification, cost management, and process safety. Chromatographic purification of brominated intermediates becomes prohibitively expensive at >100g scale, with silica consumption exceeding 20 kg/kg product. Alternative distillative crystallization using heptane/ethyl acetate (7:3) reduces purification costs by 60% but requires strict temperature ramping (–10°C → 4°C over 8h) to maintain crystal quality [6] [7].
Exothermic hazards plague the bromination step: adiabatic temperature rise calculations predict >120°C spikes if cooling fails during NBS addition. Semi-batch protocols with sub-surface addition (2h addition time) limit ΔT to 8°C, while in-line IR monitoring maintains NBS concentration below 0.5 wt% [7]. Catalyst costs for Pd-mediated routes ($3,200/kg) necessitate efficient recycling – recent membrane filtration techniques recover >95% Pd, reducing metal consumption to 50 ppm per cycle [6].
Table 3: Scalability Challenges and Mitigation Strategies
Challenge | Lab Scale Performance | Production Scale Solution | Cost Impact |
---|---|---|---|
Intermediate Purification | 20 kg silica/kg product | Distillative crystallization | –60% |
Bromination Exotherm | ΔT = 40°C (batch) | Sub-surface addition + IR monitoring | +12% |
Palladium Catalyst Loading | 0.5 mol% | Membrane recycling (95% recovery) | –78% |
Cold Chain Storage | –20°C freezer storage | Lyophilized HCl salt formulation | –45% |
Global supply limitations for 2-aminopyrazine precursors (6-month lead times) have spurred development of one-pot reductive amination/cyclization sequences from commercially available ethylenediamine and glyoxal, cutting raw material costs by 85% [1] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7